molecular formula C10H10Os B072493 Bis(cyclopentadienyl)osmium CAS No. 1273-81-0

Bis(cyclopentadienyl)osmium

Cat. No.: B072493
CAS No.: 1273-81-0
M. Wt: 320.4 g/mol
InChI Key: RMYKEUKAFJLONI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(cyclopentadienyl)osmium, also known as osmocene, is an organometallic compound with the formula (C₅H₅)₂Os. It belongs to the class of metallocenes, which are characterized by a metal atom sandwiched between two cyclopentadienyl rings. This compound is notable for its stability and unique chemical properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(cyclopentadienyl)osmium typically involves the reaction of osmium tetroxide with cyclopentadiene in the presence of a reducing agent. One common method is the reduction of osmium tetroxide with sodium amalgam in the presence of cyclopentadiene, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound is less common due to the rarity and high cost of osmium. the methods used in laboratory synthesis can be scaled up for industrial purposes, involving similar reaction conditions and reagents.

Chemical Reactions Analysis

Types of Reactions: Bis(cyclopentadienyl)osmium undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Bis(cyclopentadienyl)osmium is unique due to the presence of osmium, which imparts distinct chemical and physical properties. Osmium’s high atomic weight and density contribute to the stability and reactivity of the compound, making it suitable for specialized applications in catalysis and materials science .

Properties

CAS No.

1273-81-0

Molecular Formula

C10H10Os

Molecular Weight

320.4 g/mol

IUPAC Name

cyclopenta-1,3-diene;osmium(2+)

InChI

InChI=1S/2C5H5.Os/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;+2

InChI Key

RMYKEUKAFJLONI-UHFFFAOYSA-N

SMILES

C1C=CC=[C-]1.C1C=CC=[C-]1.[Os+2]

Canonical SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Os+2]

Key on ui other cas no.

1273-81-0

Pictograms

Irritant

Synonyms

osmocen
osmocene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(cyclopentadienyl)osmium
Reactant of Route 2
Bis(cyclopentadienyl)osmium
Reactant of Route 3
Bis(cyclopentadienyl)osmium
Reactant of Route 4
Bis(cyclopentadienyl)osmium
Reactant of Route 5
Bis(cyclopentadienyl)osmium
Reactant of Route 6
Bis(cyclopentadienyl)osmium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.